
1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid is also known as CPP-115. It is a compound that has been extensively studied for its potential as a treatment for various neurological disorders, including epilepsy, addiction, and depression. CPP-115 is a derivative of vigabatrin, a medication used to treat epilepsy. However, CPP-115 has been shown to be more potent and have fewer side effects than vigabatrin.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a calming and anti-seizure effect.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels, CPP-115 has been shown to increase the levels of other neurotransmitters, including dopamine, norepinephrine, and serotonin. CPP-115 has also been shown to increase the levels of certain hormones, such as corticotropin-releasing hormone (CRH), which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP-115 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of using CPP-115 is that it is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on CPP-115. One area of interest is the potential use of CPP-115 as a treatment for drug addiction. Another area of interest is the potential use of CPP-115 as a treatment for depression. Additionally, there is ongoing research on the long-term effects of CPP-115 on the brain and body, as well as the potential for CPP-115 to interact with other medications. Overall, CPP-115 shows great promise as a potential treatment for various neurological disorders, and further research is needed to fully understand its potential.
Métodos De Síntesis
CPP-115 can be synthesized through a multi-step process from readily available starting materials. The synthesis involves the reaction of cyclopentanone with methylamine, followed by a series of reactions with various reagents to produce the final product. The synthesis of CPP-115 has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential as a treatment for various neurological disorders. In preclinical studies, CPP-115 has been shown to be effective in reducing seizures in animal models of epilepsy. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. Additionally, CPP-115 has been shown to have antidepressant effects in animal models of depression.
Propiedades
IUPAC Name |
1-(cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9-6-7-14(11(8-9)13(16)17)12(15)10-4-2-3-5-10/h9-11H,2-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJJTLYSRDRUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


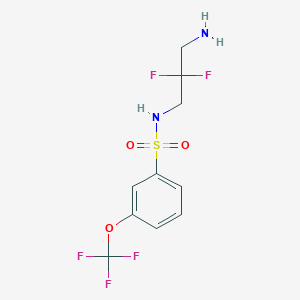
![2-[(3-Amino-2,2-difluoropropyl)amino]-6-fluorobenzonitrile](/img/structure/B6645256.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)
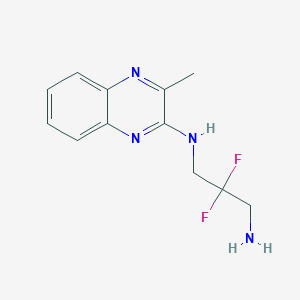
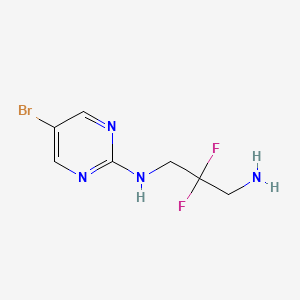
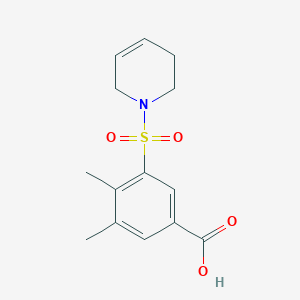


![3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6645304.png)
![3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid](/img/structure/B6645306.png)

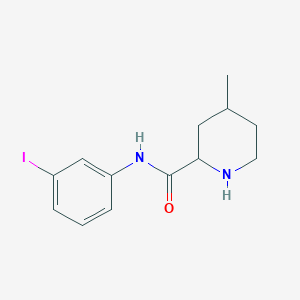
![2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol](/img/structure/B6645334.png)